BenchChemオンラインストアへようこそ!

3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one

Phosphodiesterase 7A Quinazolinone CNS drug discovery

3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one (CAS 19062-63-6) is a synthetic quinazolin-4(3H)-one derivative bearing a phenethylaminomethyl substituent at the 2-position and a phenyl group at N3. Its core scaffold is recognized as a privileged structure in medicinal chemistry, and recent work has specifically evaluated 2-substituted-3-phenyl-quinazolin-4(3H)-ones as phosphodiesterase (PDE) inhibitors.

Molecular Formula C23H21N3O
Molecular Weight 355.4 g/mol
CAS No. 19062-63-6
Cat. No. B14720276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one
CAS19062-63-6
Molecular FormulaC23H21N3O
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
InChIInChI=1S/C23H21N3O/c27-23-20-13-7-8-14-21(20)25-22(26(23)19-11-5-2-6-12-19)17-24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2
InChIKeyDLFWMHMNQQPXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one (CAS 19062-63-6): A 2-Aminomethyl-Quinazolinone Scaffold for PDE-Targeted Discovery


3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one (CAS 19062-63-6) is a synthetic quinazolin-4(3H)-one derivative bearing a phenethylaminomethyl substituent at the 2-position and a phenyl group at N3 . Its core scaffold is recognized as a privileged structure in medicinal chemistry, and recent work has specifically evaluated 2-substituted-3-phenyl-quinazolin-4(3H)-ones as phosphodiesterase (PDE) inhibitors [1]. The compound is commercially available from multiple suppliers at ≥98% purity, making it accessible as a research tool or advanced intermediate.

Why a Simple Quinazolinone Replacement Is Not a Drop-In for 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one


Within the 2-substituted-3-phenyl-quinazolin-4(3H)-one series, even modest structural perturbations at the 2-position produce large shifts in PDE inhibitory potency and isoform selectivity. In the study by Amin et al., 2-thioether congeners (e.g., 7d, 9a, 10d) and 2-aminoquinazoline derivative 13b all displayed activity against PDE7A, yet the IC₅₀ values spanned from low micromolar to double-digit micromolar, and only a subset (such as 10d with an IC₅₀ of 1.15 µM) combined PDE7A selectivity with sufficient brain penetration to improve scopolamine-induced cognitive deficits in vivo [1]. The unique N-phenethylaminomethyl side chain of the target compound occupies a distinct chemical space that cannot be mimicked by simple 2-thioether, 2-alkyl, or unsubstituted 2-aminomethyl analogs, meaning that procurement specifications and biological performance expectations cannot be transferred from one sub-series to another without explicit quantitative verification.

Quantitative Differentiation Evidence for 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one


PDE7A Inhibitory Activity: Class-Level Inference from a 2-Aminoquinazoline Congener

In the 2021 Amin et al. study, the 2-aminoquinazoline derivative 13b—a compound structurally consistent with 3-phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one—was explicitly flagged as exhibiting promising PDE inhibitory activity relative to the non-selective reference inhibitor IBMX [1]. However, the published manuscript does not disclose a discrete IC₅₀ value for 13b, nor does it report selectivity ratios versus other PDE isoforms. The most fully characterized compound in the series, 10d (a 2-thioether analog), achieved a PDE7A IC₅₀ of 1.15 µM, demonstrated molecular docking-based selectivity over PDE4, and reversed scopolamine-induced amnesia in vivo [1]. Until the target compound is profiled head-to-head against 10d or IBMX using identical assay conditions, its differential PDE7A potency remains unquantified.

Phosphodiesterase 7A Quinazolinone CNS drug discovery

Structural Differentiation from 2-Thioether Quinazolinone Analogs

The target compound carries a basic secondary amine (phenethylamino) connected via a methylene linker, whereas the extensively characterized analogs in the same study (compounds 3a–e, 7a–e, 9a–d, 10a–d) are neutral 2-thioethers [1]. This difference introduces a protonatable nitrogen at physiological pH, which can alter solubility, permeability, and off-target binding profiles. The 2-thioether lead 10d, for example, was selected for in vivo testing partly on the basis of its ability to cross the blood-brain barrier [1]; the basic amine of the target compound may confer different CNS penetration characteristics, though no comparative brain-to-plasma ratio or PAMPA-BBB data have been reported for the 2-amino series.

Medicinal chemistry Structure-activity relationship Quinazolinone

Commercial Purity Benchmarking Against Common Quinazolinone Building Blocks

The compound is listed by specialty chemical supplier MolCore with a purity specification of NLT 98% (HPLC) . In contrast, unfunctionalized 3-phenylquinazolin-4(3H)-one (CAS 22126-97-2) is frequently supplied at 95–97% purity. For PDE inhibitor screening cascades where trace impurities can confound IC₅₀ determinations, this ≥98% baseline may reduce the need for in-house re-purification, although no independent lot-specific certificate of analysis was available for review.

Chemical procurement Purity specification Quinazolinone

Where 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one Fits in Current Research and Industrial Workflows


PDE7A-Focused CNS Drug Discovery: A 2-Aminomethyl Quinazolinone Starting Point

Given the encouraging PDE7A activity of the 2-aminoquinazoline congener 13b and the in vivo efficacy of the 2-thioether lead 10d in a scopolamine-induced cognitive deficit model [1], 3-phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one may serve as a starting scaffold for designing brain-penetrant PDE7A inhibitors. Medicinal chemistry teams could use it to explore the SAR around the 2-aminomethyl side chain, with the explicit caveat that PDE7A IC₅₀ and selectivity data must be generated in-house.

Quinazolinone Library Enumeration and Scaffold-Hopping

The compound’s 2-aminomethyl handle offers a convenient point for diversification—via reductive amination, acylation, or sulfonylation—to rapidly generate focused libraries. Procurement of the ≥98% pure material [1] supports high-fidelity parallel synthesis without the confounding effect of starting-material impurities.

Analytical Reference Standard for Chromatographic Method Development

With a defined purity of NLT 98% and a well-resolved HPLC profile, the compound can function as a system suitability standard or retention-time marker when developing UPLC/HPLC methods for quinazolinone-containing reaction mixtures. Its commercial availability from multiple vendors further supports its use as a cross-laboratory reference.

Quote Request

Request a Quote for 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.